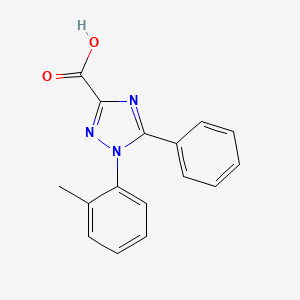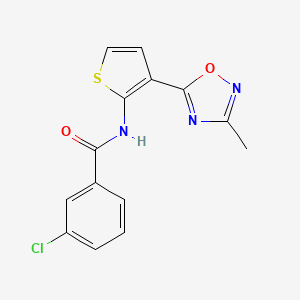![molecular formula C28H21BrN4O B2928159 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide CAS No. 313399-05-2](/img/structure/B2928159.png)
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Applications
Quinazolinones, such as CB30865, exhibit high growth-inhibitory activity and possess a folate-independent locus of action. They demonstrate unique biochemical characteristics, including delayed, non-phase specific, cell-cycle arrest. Efforts to increase the aqueous solubility of these compounds for in vivo evaluation have led to the synthesis of water-soluble analogues that retain, and in some cases enhance, the cytotoxicity of the parent compound (Bavetsias et al., 2002).
Antimicrobial Activity
Newer quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. These studies have led to the identification of compounds with potential antibacterial and antifungal properties, highlighting the versatility of quinazolinones as a basis for developing new antimicrobial agents (Patel et al., 2006).
Synthesis of Heterocyclic Compounds
Quinazolinones serve as key intermediates in the synthesis of various heterocyclic compounds with anticipated biological activity. The reactions of quinazolinone derivatives with different nucleophiles lead to the formation of compounds expected to possess interesting biological activities, including potential anticonvulsant and anti-inflammatory properties (El-Hashash et al., 2016).
Pharmacological Screening
Quinazolinone derivatives have been synthesized and screened for a range of pharmacological activities. This includes evaluating their potential as anticonvulsant, anti-inflammatory, and antimicrobial agents, providing a broad spectrum of pharmacological applications. The synthesis and pharmacological screening of these compounds aim to identify new therapeutic agents with enhanced effectiveness and reduced side effects (Rajveer et al., 2010).
Direcciones Futuras
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored . Future research may focus on developing new synthetic methods and exploring further biological activities of these compounds .
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide” are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in regulating cell growth and differentiation.
Mode of Action
The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition prevents the activation of these receptors, thereby disrupting the signaling pathways that lead to cell growth and differentiation.
Propiedades
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O/c1-18-7-5-6-10-24(18)31-27(34)20-11-14-22(15-12-20)30-28-32-25-16-13-21(29)17-23(25)26(33-28)19-8-3-2-4-9-19/h2-17H,1H3,(H,31,34)(H,30,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOLIFXLNDHUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide](/img/structure/B2928078.png)
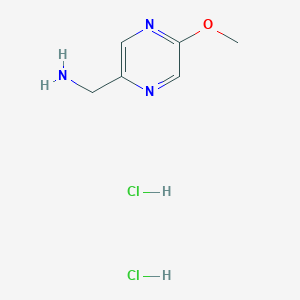
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrrol-1-yl)ethan-1-one](/img/structure/B2928081.png)
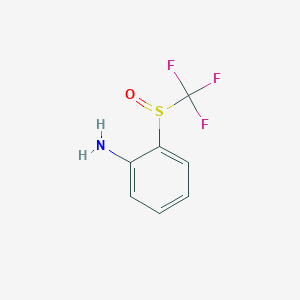

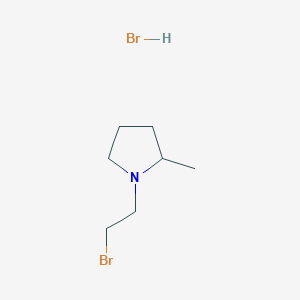
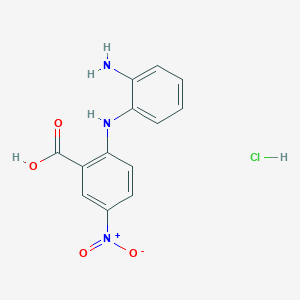
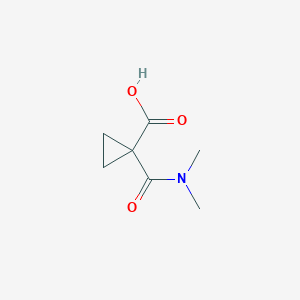
![N-Methyl-N-[2-[(2-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2928092.png)
![N-cyclopropyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2928093.png)
